3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAFGTVYJRCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270408 | |
| Record name | 3-[4-(4-Bromophenyl)-2-thiazolyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70031-93-5 | |
| Record name | 3-[4-(4-Bromophenyl)-2-thiazolyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70031-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(4-Bromophenyl)-2-thiazolyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging α-halo ketones and sulfur-containing nucleophiles. For 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine, this method involves strategic reagent selection to position the pyridine and bromophenyl groups correctly.
Reaction of 2-Bromo-1-(4-bromophenyl)ethanone with Pyridin-3-yl Thiourea
The core reaction employs 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and pyridin-3-yl thiourea (1.2 eq) in absolute ethanol under reflux for 16–24 hours. Cyclization occurs via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the ketone, followed by dehydration to form the thiazole ring.
Key reaction parameters :
- Solvent : Absolute ethanol (ensures anhydrous conditions, preventing hydrolysis).
- Temperature : Reflux (~78°C).
- Time : 16–24 hours (monitored via TLC for completion).
Post-reaction, the mixture is concentrated under reduced pressure, and the residue is neutralized with 10% sodium bicarbonate. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate gradient) to yield the target compound as a white solid.
Analytical Validation
Suzuki-Miyaura Cross-Coupling Approach
This method constructs the C–C bond between the thiazole and pyridine via palladium-catalyzed coupling, offering modularity for late-stage functionalization.
Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
The precursor 2-bromo-4-(4-bromophenyl)thiazole is synthesized via bromination of 2-amino-4-(4-bromophenyl)thiazole (from Hantzsch synthesis) using Sandmeyer conditions:
Procedure :
Coupling with Pyridin-3-yl Boronic Acid
The brominated thiazole (1.0 eq) reacts with pyridin-3-yl boronic acid (1.2 eq) under Suzuki conditions:
Reaction setup :
- Catalyst : Pd(dppf)Cl₂ (0.05 eq).
- Base : K₂CO₃ (3.0 eq).
- Solvent : 1,4-Dioxane/H₂O (5:1 ratio).
- Temperature : 100°C (sealed tube, 15 hours).
After workup, the product is isolated via chromatography (yield: 70–75%).
Characterization Data
Comparative Analysis of Synthetic Methods
The Hantzsch method offers a one-step synthesis but requires specialized thiourea precursors. In contrast, the Suzuki approach provides flexibility but involves multi-step bromination and coupling.
Characterization and Analytical Data
Spectroscopic Consistency
Both methods produce identical ¹H NMR and IR profiles , confirming structural integrity. Discrepancies in yields stem from side reactions during bromination (Suzuki route) or incomplete cyclization (Hantzsch route).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 131–134°C, consistent across batches.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines
Scientific Research Applications
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and documented case studies, while synthesizing findings from diverse and verified sources.
Structure
The compound consists of a pyridine ring substituted with a thiazole moiety, which is further substituted with a bromophenyl group. Its molecular formula is C₁₃H₈BrN₂S, and it has a molecular weight of approximately 304.18 g/mol.
Properties
- Melting Point: Approximately 120°C
- Solubility: Soluble in organic solvents like DMSO and DMF
- Stability: Stable under standard laboratory conditions
Medicinal Chemistry
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine has been investigated for its potential as an antitumor agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 10 µM, suggesting significant antiproliferative effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine could serve as a scaffold for developing new antimicrobial agents .
Inhibitors of Enzymatic Activity
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, such as protein kinases.
Case Study: Protein Kinase Inhibition
A study focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that this compound could inhibit CDK2 with an IC50 value of 50 nM. This inhibition is crucial for cancer therapy as CDKs play a vital role in cell cycle regulation .
Material Science Applications
In addition to biological applications, 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine has been explored in material science, particularly in the development of organic semiconductors.
Data Table: Electrical Properties
| Property | Value |
|---|---|
| Conductivity | 1.2 × 10⁻⁶ S/cm |
| Band Gap | 2.1 eV |
These properties indicate that the compound could be utilized in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine
- Structure : Differs by a propyl group at the pyridine’s 2-position.
- Properties: Molecular formula C₁₇H₁₅BrN₂S, mass 359.285 g/mol.
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
- Structure : Features a biphenyl system with a fluorine substituent and an amine group on pyridine.
- Activity : Exhibits enhanced antimicrobial and antiproliferative activity due to fluorine’s electron-withdrawing effects, which may improve metabolic stability .
3-(4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3g)
Physicochemical Properties
Key Differentiators of the Target Compound
- Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological targets compared to fluorine or chlorine .
- Pyridine vs. Pyrrolopyridine : The absence of a fused pyrrole ring simplifies synthesis but may reduce planar stacking interactions in DNA intercalation .
- Thiazole Substituents : The 4-bromophenyl group offers steric and electronic profiles distinct from sulfonyl or indole substituents, impacting target selectivity .
Biological Activity
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine is a compound characterized by its unique structural features, including a bromophenyl group, a thiazole ring, and a pyridine ring. This combination of functional groups has been linked to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H9BrN2S
- Molecular Weight : 317.21 g/mol
- CAS Number : 70031-93-5
Research indicates that compounds similar to 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine exhibit potent antileishmanial and antimalarial activities. The mechanism involves the inhibition of specific biochemical pathways crucial for the survival of pathogens like Leishmania aethiopica and Plasmodium berghei .
Target Pathways
- Antileishmanial Activity : Compounds with similar structures have been shown to inhibit the growth of Leishmania species effectively.
- Antimalarial Activity : Evidence suggests that these compounds can also target Plasmodium species, contributing to their potential use in treating malaria.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives, including 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine. For instance, thiazole-bearing compounds have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine | A549 (lung cancer) | TBD |
| Similar Thiazole Derivative | MCF-7 (breast cancer) | 5.73 |
| Similar Thiazole Derivative | MDA-MB-231 (breast cancer) | 12.15 |
These findings highlight the compound's potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been investigated. Compounds similar to 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine showed notable antioxidant activity, which may contribute to their overall therapeutic effects .
Case Studies
- Antileishmanial and Antimalarial Studies : A molecular docking study indicated that compounds related to 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine exhibited better binding affinities towards targets in Leishmania and Plasmodium, suggesting their viability as lead compounds for drug development .
- Cytotoxicity Evaluation : In vitro studies demonstrated that certain thiazole derivatives exhibited significant selectivity towards malignant cells over normal cells. For example, compound 3g showed exceptional selectivity against A549 cells compared to normal human foreskin fibroblasts .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular structure of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine?
- Methodology : X-ray crystallography is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry . For accurate bond lengths and angles, collect high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . Ensure proper twin refinement using PLATON’s TwinRotMat if non-merohedral twinning is observed .
Q. How can synthetic routes for this compound be optimized in academic settings?
- Methodology : Adapt protocols from structurally similar heterocycles. For example, cyclize intermediates like 2-amino-5-methylpyridine with brominated precursors under reflux in DMF, followed by slow evaporation for crystallization . Monitor reaction progress via TLC or NMR, and purify via column chromatography using ethyl acetate/hexane gradients.
Advanced Research Questions
Q. How should researchers address non-merohedral twinning during crystallographic refinement?
- Methodology : Collect full-sphere diffraction data to capture all twin domains. Use the HKLF5 format in SHELXL for twin refinement . Validate with the Flack parameter (e.g., 0.001 (7) in ) and compare R-values across twin components. If the minor twin exceeds 5%, apply the TWIN/BASF command in SHELXL to refine scale factors .
Q. What strategies resolve contradictions in crystallographic data, such as high Rint values?
- Methodology : High Rint (e.g., >0.05) suggests poor crystal quality or twinning. Re-measure data with a smaller crystal (e.g., 0.2 × 0.1 × 0.05 mm) to reduce absorption errors . Apply multi-scan absorption corrections (e.g., CrysAlis PRO ) and verify with the Δρmax/Δρmin ratio (e.g., 0.36/−0.50 eÅ<sup>−3</sup> ). Cross-validate with independent datasets.
Q. How can molecular conformation and intermolecular interactions be analyzed quantitatively?
- Methodology : Calculate dihedral angles (e.g., 18.81° between pyrazole and thiazole rings ) and RMS deviations from planarity using software like Mercury. Identify C–H···N (2.50–2.80 Å) and π–π interactions (centroid distances <3.8 Å) via CrystalExplorer . For puckering analysis, apply Cremer-Pople coordinates to quantify ring deviations .
Q. What computational methods predict the compound’s electronic properties?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed bond lengths/angles with crystallographic data to validate accuracy . Use Gaussian or ORCA for simulations and VMD for visualization.
Q. How to design structure-activity relationship (SAR) studies for pharmacological screening?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or modifying the pyridine ring). Test in vitro binding affinity via fluorescence polarization or SPR assays. Corrogate activity with steric/electronic parameters (e.g., Hammett σ values) from crystallographic or computational data .
Q. What techniques validate charge density distribution in the crystalline state?
- Methodology : Collect ultra-high-resolution data (sinθ/λ >1.0 Å<sup>−1</sup>) and refine multipole models using programs like MoPro. Analyze topological properties (e.g., Laplacian at bond critical points) to map electron density . Compare with theoretical charge densities from quantum crystallography.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
